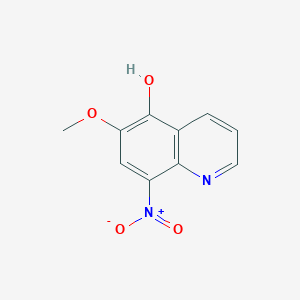

5-Hydroxy-6-methoxy-8-nitroquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxy-6-methoxy-8-nitroquinoline is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 5-hydroxy-6-methoxy-8-nitroquinoline exhibit significant anticancer properties. For instance, studies have shown that certain nitroquinoline derivatives can inhibit the growth of cancer cell lines such as A-549 (lung cancer) and HCT-116 (colon cancer) . The structure-activity relationship (SAR) analyses suggest that modifications to the quinoline structure can enhance anticancer efficacy.

Case Study: Nanoparticle Drug Delivery

In a study involving the treatment of oral squamous cell carcinoma induced by 4-nitroquinoline-1-oxide, a formulation combining doxorubicin and methotrexate loaded into nanoparticles demonstrated superior efficacy compared to free drug forms. This highlights the potential of nitroquinoline compounds in enhancing drug delivery systems for cancer therapy .

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of 6-methoxy-8-aminoquinoline, a metabolite of primaquine, which is significant in antimalarial drug development .

Table 1: Synthesis Applications of this compound

| Compound Derived | Application |

|---|---|

| 6-Methoxy-8-aminoquinoline | Antimalarial agent |

| 6-Methoxy-8-hydroxylaminoquinoline | Potential therapeutic agent |

| 2-substituted/2,5-disubstituted-6-methoxy-8-nitroquinolines | Various organic syntheses |

Materials Science

Potential in Material Development

The unique chemical properties of this compound allow it to be explored for applications in materials science, particularly in the development of organic semiconductors and sensors. Its ability to form stable complexes with metal ions could lead to advancements in sensor technology and catalysis.

Toxicological Studies

Safety Profile Assessment

Research has also focused on the toxicological profile of nitroquinolines, including this compound. Studies have evaluated its effects on microbial flora and potential carcinogenicity, providing insights into its safety for human use . Understanding these aspects is crucial for its application in pharmaceuticals.

化学反应分析

Chlorination and Subsequent Nucleophilic Substitution

The hydroxyl group at position 5 undergoes chlorination under acidic conditions, enabling further substitution reactions.

-

Mechanistic Insight : Chlorination proceeds via protonation of the hydroxyl group followed by nucleophilic displacement with Cl⁻. The resulting chloro derivative undergoes SNAr with phenoxides due to the activating effect of the methoxy group at position 6 .

Nitration and Nitro Group Reactivity

The nitro group at position 8 directs electrophilic substitution to specific positions.

-

Nitration Conditions : Nitration of quinoline derivatives typically requires temperatures ≥70°C and strong nitrating agents (HNO₃/H₂SO₄) .

-

Reduction : The nitro group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or using Sn/HCl, forming 8-amino derivatives, though specific yields for this compound are not reported .

Electrophilic Aromatic Substitution (EAS)

The electron-rich positions (activated by hydroxyl and methoxy groups) undergo regioselective substitution:

| Position | Reactivity | Example Reaction | Product |

|---|---|---|---|

| C7 | Activated by -OH | Bromination (NBS/CHCl₃) | 5-Hydroxy-7-bromo-6-methoxy-8-nitroquinoline |

| C3/C4 | Deactivated by -NO₂ | Limited reactivity | — |

Metal Chelation

Though less studied than 8-hydroxyquinoline, the hydroxyl and nitro groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺).

| Metal Ion | Binding Sites | Application | Source |

|---|---|---|---|

| Cu²⁺ | N (quinoline), O (-OH) | Antimicrobial agents | |

| Fe³⁺ | O (-NO₂, -OH) | Catalytic oxidation studies |

Cross-Coupling Reactions

While direct Suzuki-Miyaura couplings are unreported for this compound, analogous 8-bromo-5-nitroquinolines undergo cross-coupling with aryl boronic acids (Pd(OAc)₂/SPhos, K₃PO₄, NMP) .

| Substrate | Coupling Partner | Product | Yield |

|---|---|---|---|

| 8-Bromo-5-nitroquinoline | Benzo[b]furan-2-yl-Bpin | 8-(Benzo[b]furan-2-yl)-5-nitroquinoline | 80% |

Crystallization and Purification

Separation from positional isomers (e.g., 8-nitroquinoline derivatives) is achieved via selective crystallization in wet dimethylformamide (DMF), yielding >99% pure product .

属性

CAS 编号 |

5323-58-0 |

|---|---|

分子式 |

C10H8N2O4 |

分子量 |

220.18 g/mol |

IUPAC 名称 |

6-methoxy-8-nitroquinolin-5-ol |

InChI |

InChI=1S/C10H8N2O4/c1-16-8-5-7(12(14)15)9-6(10(8)13)3-2-4-11-9/h2-5,13H,1H3 |

InChI 键 |

QAICTYKDANKDKI-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。